molecular formula C23H16F3N3O2 B2750367 2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide CAS No. 898417-43-1

2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide

Cat. No.: B2750367
CAS No.: 898417-43-1
M. Wt: 423.395
InChI Key: PJRQAIPTRSGELH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction times and improve efficiency . Additionally, the use of automated synthesis platforms can enhance reproducibility and scalability in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Properties

IUPAC Name

2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O2/c24-23(25,26)15-9-6-10-16(13-15)28-22(31)18-17-11-4-5-12-29(17)20(19(18)27)21(30)14-7-2-1-3-8-14/h1-13H,27H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRQAIPTRSGELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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